2-(2,6-Dichloro-9H-purin-8-yl)propan-2-ol is a synthetic organic compound notable for its unique structure, which includes a purine base modified with a propan-2-ol side chain and chlorine substituents. The compound's molecular formula is , indicating the presence of two chlorine atoms at the 2 and 6 positions of the purine ring. This compound is of significant interest in various fields of scientific research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The compound has been synthesized and characterized in several studies. Its synthesis often involves starting from commercially available purine derivatives, specifically 2,6-dichloropurine, which is then modified to introduce the propan-2-ol group.
2-(2,6-Dichloro-9H-purin-8-yl)propan-2-ol can be classified as a purine derivative and a halogenated organic compound. Its structural features categorize it within nucleoside analogs, which are crucial in the development of antiviral and anticancer therapies.
The synthesis of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol typically involves several key steps:
The reaction conditions are optimized for maximum yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and characterize the final product.
The molecular structure of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol consists of:
The compound can participate in various chemical reactions:
Common reagents for substitution reactions include amines under basic conditions, while oxidation can utilize hydrogen peroxide or sodium borohydride for reduction processes. The specific products formed depend on the nature of the nucleophile or oxidizing agent used.
The mechanism of action for 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol often involves:
The biological activity of this compound may be linked to its ability to mimic natural nucleosides, potentially interfering with nucleic acid synthesis in pathogens or cancer cells.
Key physical properties include:
Chemical properties involve:
Relevant data from studies indicate that its solubility and stability make it suitable for various applications in biological systems.
The applications of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol are primarily found in:
This compound's unique structure and reactivity profile make it an important subject for ongoing research in chemical biology and medicinal chemistry.
Regioselective alkylation of purine scaffolds remains a fundamental challenge due to the comparable nucleophilicity of N7 and N9 nitrogen atoms. For 2,6-dichloropurine derivatives like 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, achieving N9 selectivity is critical for biological activity mimicry of nucleosides. Microwave-assisted alkylation using tetrabutylammonium hydroxide (TBAH) as a base significantly enhances N9 selectivity (>95%) while reducing reaction times from hours to minutes. This method exploits the phase-transfer catalytic properties of TBAH under microwave irradiation, suppressing N7 byproduct formation [5].
An alternative approach employs in situ protection with tetrahydro-2H-pyran (THP), yielding 2-(2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-8-yl)propan-2-ol (CAS: 1382981-69-2). The bulky THP group sterically blocks N7, directing electrophiles to N9. Subsequent deprotection restores the N9-alkylated purine core without isomer contamination [6]. β-Cyclodextrin-mediated alkylation in aqueous systems further improves N9 selectivity (>90%) by forming inclusion complexes that orient electrophiles toward N9 while shielding N7 via hydrogen bonding with rim hydroxyl groups [10].
Table 2: Comparative Alkylation Methods for 2,6-Dichloropurine Derivatives
Method | Conditions | N9 Selectivity | Key Advantage |
---|---|---|---|
Microwave/TBAH | 100°C, 10 min, DMF | >95% | Rapid reaction, minimal byproducts |
THP Protection | THP, PTSA, CH₂Cl₂, rt | Quantitative | Complete regiocontrol |
β-Cyclodextrin Mediation | K₂CO₃, H₂O, 60°C, 2h | >90% | Aqueous phase, eco-friendly |
Suzuki-Miyaura coupling enables C-C bond formation at the C8 position of purines, but traditional methods require anhydrous solvents and inert atmospheres. Recent advances demonstrate that water-acetonitrile (3:1 v/v) systems facilitate efficient coupling of 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol with arylboronic acids. The protic environment stabilizes the palladium catalyst during oxidative addition, while acetonitrile solubilizes hydrophobic intermediates. This mixed-solvent system achieves yields of 82–88% with low catalyst loading (2 mol% Pd(PPh₃)₄) and eliminates the need for toxic tin reagents [9].
The mechanism involves:
Conventional amination of chloropurines suffers from solvent waste and slow kinetics. Solvent-free protocols using catalytic HCl (0.1 equiv) promote nucleophilic aromatic substitution of 2,6-dichloropurines with anilines, achieving >98% conversion at 80°C within 6 hours. The absence of solvent concentrates reactants, accelerating the reaction while minimizing solvolysis byproducts like 4-ethoxy pyrrolopyrimidine (<1%) [4].
Table 3: Solvent-Free Amination Kinetics with Varying HCl Loadings
HCl (equiv) | Conversion at 0.33 h (%) | Product Purity at 6 h (%) |
---|---|---|
0.1 | 19 | >98 |
0.5 | 48 | 98 |
1.0 | 54 | 98 |
Critical to success is precise acid stoichiometry: excess HCl protonates anilines (pKa ~4–5), deactivating nucleophiles and promoting hydrolysis. For aliphatic amines, acid-free conditions in water are preferred to avoid ammonium salt formation [4].
The N9/N7 regioselectivity dichotomy arises from electronic and steric factors:
Table 4: Factors Governing N9/N7 Selectivity in 8-Substituted Purines
Factor | Effect on N9 Selectivity | Effect on N7 Selectivity |
---|---|---|
C8 Electron-donating group | Decreases | Increases |
Bulky C8 substituent | Increases | Decreases |
Lewis acid catalysts (SnCl₄) | Decreases (<20% N9) | Increases (>80% N7) |
Protic solvents | Increases | Decreases |
Microwave irradiation and β-cyclodextrin inclusion overcome these challenges by kinetic and steric control, respectively. However, scale-up remains limited by the high cost of phase-transfer catalysts and energy-intensive microwave systems [5] [10]. Future work requires developing earth-abundant metal catalysts and continuous-flow processes to improve industrial viability.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1